molecular formula C15H11NO2 B1345412 3-Cyano-3'-methoxybenzophenone CAS No. 750633-59-1

3-Cyano-3'-methoxybenzophenone

Cat. No.: B1345412
CAS No.: 750633-59-1
M. Wt: 237.25 g/mol
InChI Key: JANXXVJXZIIACM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Cyano-3’-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: It can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, amines, and substituted benzophenones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyano-3’-methoxybenzophenone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyano-3’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4’-methoxybenzophenone
  • 3-Cyano-2’-methoxybenzophenone
  • 4-Cyano-3’-methoxybenzophenone

Uniqueness

3-Cyano-3’-methoxybenzophenone is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities .

Properties

IUPAC Name

3-(3-methoxybenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-14-7-3-6-13(9-14)15(17)12-5-2-4-11(8-12)10-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANXXVJXZIIACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641470
Record name 3-(3-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-59-1
Record name 3-(3-Methoxybenzoyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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